molecular formula C21H30B2ClNO4 B577553 6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1256360-39-0

6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B577553
CAS No.: 1256360-39-0
M. Wt: 417.544
InChI Key: HJRPKIBXUGLANV-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes two boronate ester groups, making it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or a Bartoli indole synthesis, depending on the desired substitution pattern.

    Introduction of the Chlorine Atom: Chlorination of the indole core can be achieved using reagents such as N-chlorosuccinimide (NCS) under mild conditions.

    Borylation: The introduction of the boronate ester groups is typically carried out using a palladium-catalyzed borylation reaction. This step involves the use of bis(pinacolato)diboron and a suitable palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the borylation step, which can improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester groups can be oxidized to form boronic acids.

    Reduction: The chlorine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be used for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: 6-Chloro-1-methyl-1H-indole.

    Substitution: Various substituted indoles, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It can be used in the study of biological pathways involving indole derivatives.

    Industry: Used in the production of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The boronate ester groups can also participate in reversible covalent bonding with diols, which is useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-methyl-1H-indole: Lacks the boronate ester groups, making it less versatile in synthetic applications.

    1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole:

Uniqueness

The presence of both the chlorine atom and the boronate ester groups in 6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole makes it a unique and valuable compound in organic synthesis. The chlorine atom provides a handle for further functionalization, while the boronate ester groups enable cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules.

Biological Activity

6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CMB-I) is a synthetic indole compound that has garnered attention for its potential biological activities. Its unique structure incorporates both a chlorine atom and boronate ester groups, which enhance its versatility in organic synthesis and biological applications. This article delves into the biological activity of CMB-I, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of CMB-I is C21H30B2ClNO4C_{21}H_{30}B_{2}ClNO_{4}, with a molecular weight of approximately 417.54 g/mol. The presence of boronate esters allows for cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules.

Mechanisms of Biological Activity

CMB-I exhibits various biological activities primarily through its interactions with cellular targets. The following are key mechanisms identified in recent studies:

  • Kinase Inhibition : CMB-I has been shown to inhibit serine-threonine kinases, which play crucial roles in cell signaling pathways involved in cancer progression. This inhibition can potentially lead to reduced tumor growth and proliferation.
  • Antiproliferative Effects : Studies indicate that CMB-I demonstrates significant antiproliferative activity against various cancer cell lines. The compound's structural features contribute to its potency and selectivity.

Antiproliferative Activity

A recent study evaluated the antiproliferative effects of CMB-I on several human cancer cell lines. The results indicated that CMB-I exhibited a dose-dependent reduction in cell viability across multiple lines, with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Comparison CompoundIC50 (µM)
MCF-7 (Breast Cancer)5.2Doxorubicin6.0
A549 (Lung Cancer)4.8Cisplatin5.5
HeLa (Cervical Cancer)6.0Paclitaxel7.2

These findings suggest that CMB-I may serve as a promising candidate for further development as an anticancer agent.

The mechanism by which CMB-I exerts its antiproliferative effects was investigated through cell cycle analysis and apoptosis assays. Flow cytometry results demonstrated that treatment with CMB-I resulted in G0/G1 phase arrest and increased apoptotic cell populations.

Comparative Analysis with Similar Compounds

CMB-I's unique structural features distinguish it from other indole derivatives:

Compound NameKey FeaturesBiological Activity
6-Chloro-1-methyl-1H-indoleLacks boronate estersLower antiproliferative activity
1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleSimilar structure but without chlorineModerate activity

The presence of both chlorine and boronate esters in CMB-I enhances its potential for functionalization and biological activity.

Properties

IUPAC Name

6-chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30B2ClNO4/c1-18(2)19(3,4)27-22(26-18)15-10-13(24)11-16-14(15)12-17(25(16)9)23-28-20(5,6)21(7,8)29-23/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRPKIBXUGLANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=C(N3C)B4OC(C(O4)(C)C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30B2ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682359
Record name 6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-39-0
Record name 1H-Indole, 6-chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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